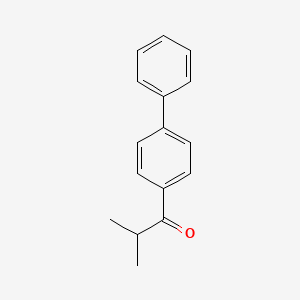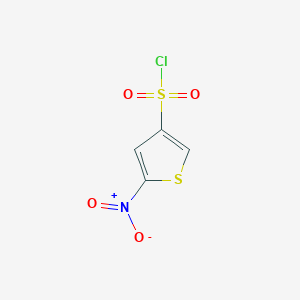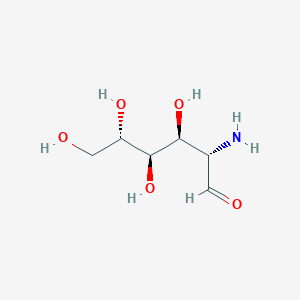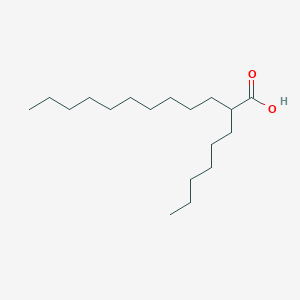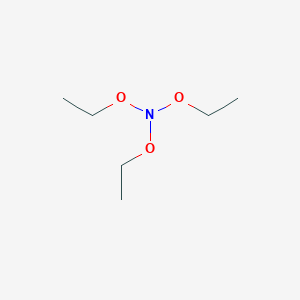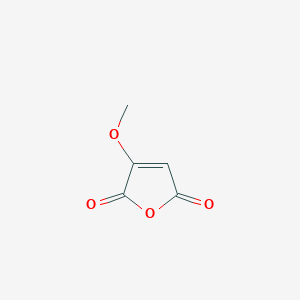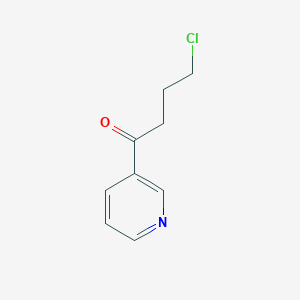
1-Chloro-2-(iodomethyl)benzene
Übersicht
Beschreibung
1-Chloro-2-(iodomethyl)benzene, also known as 2-chlorobenzyl iodide, is a chemical compound with the molecular formula C7H6ClI . It has a molecular weight of 252.48000 .
Molecular Structure Analysis
The molecular structure of 1-Chloro-2-(iodomethyl)benzene consists of a benzene ring with a chlorine atom and an iodomethyl group attached to it . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
1-Chloro-2-(iodomethyl)benzene has a molecular weight of 252.48000 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
1. Direct Iodination of Alkyl Substituted Benzenes
1-Chloro-2-(iodomethyl)benzene has been implicated in the selective and effective iodination of benzene derivatives, particularly those with bulky alkyl groups such as i-Pr or t-Bu. This process introduces iodine atoms progressively at the most electron-rich and less hindered position on the benzene ring, enhancing the molecule's utility in chemical synthesis and reactions (Stavber, Kralj, & Zupan, 2002).
2. Electrophilic Chlorination of Arenes and Heterocycles
1-Chloro-1,2-benziodoxol-3-one, a reagent closely related to 1-Chloro-2-(iodomethyl)benzene, is used for efficient chlorination methods. This hypervalent iodine reagent is suitable for the chlorination of nitrogen-containing heterocycles, arenes, BODIPY dyes, and pharmaceuticals. Its ease of preparation, recyclability, and stability under air and moisture conditions make it a promising candidate for industrial applications (Wang et al., 2016).
3. Halogenation of Polyalkylbenzenes
The use of 1-chloro-2,5-pyrrolidinedione (NCS) in combination with catalytic p-toluenesulfonic acid has been employed for the ring halogenation of polyalkylbenzenes. This methodology offers a versatile approach for the synthesis of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene, showcasing the chemical flexibility and reactivity of 1-Chloro-2-(iodomethyl)benzene related compounds (Bovonsombat & Mcnelis, 1993).
4. Structural Studies in Molecular Complexes
Research on benzene halogen complexes, which can be closely associated with 1-Chloro-2-(iodomethyl)benzene, has provided insights into the structure of these complexes. Studies involving infrared spectra have indicated an oblique complex structure, shedding light on the interactions between benzene and halogens (Fredin & Nelander, 1974).
5. Atom-Transfer Cyclisation in Organic Synthesis
The compound 1-Chloro-2-(iodomethyl)benzene can be related to the process of iodine atom-transfer cyclisation, as seen in the reaction of 2-iodo-N-(prop-2-enyl)acetamides with triethylborane in boiling benzene. This process is significant for the synthesis of γ-lactones and highlights the compound's potential in complex organic syntheses (Ikeda, Teranishi, Nozaki, & Ishibashi, 1998).
Safety and Hazards
Wirkmechanismus
Target of Action
1-Chloro-2-(iodomethyl)benzene, also known as o-Chloroiodobenzene , is a chemical compound that primarily interacts with organic molecules
Mode of Action
The mode of action of 1-Chloro-2-(iodomethyl)benzene is primarily through its reactivity as an electrophile. The iodine atom attached to the benzene ring makes it susceptible to nucleophilic attack . This allows it to participate in nucleophilic aromatic substitution reactions , where the iodine atom can be replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond .
Biochemical Pathways
Given its reactivity, it can potentially participate in various biochemical reactions, particularly those involving nucleophilic aromatic substitution . The resulting products can then interact with various biochemical pathways, depending on the nature of the nucleophile involved.
Pharmacokinetics
Like many other organic compounds, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular weight , and the presence of functional groups that can participate in hydrogen bonding.
Result of Action
The molecular and cellular effects of 1-Chloro-2-(iodomethyl)benzene’s action would largely depend on the nature of the nucleophile it reacts with and the biochemical context of the reaction. Given its reactivity, it could potentially lead to the formation of various products, each with its own set of effects .
Action Environment
The action, efficacy, and stability of 1-Chloro-2-(iodomethyl)benzene can be influenced by various environmental factors. For instance, the presence of other nucleophiles in the environment can affect its reactivity . Additionally, factors such as pH and temperature can also influence its stability and reactivity .
Eigenschaften
IUPAC Name |
1-chloro-2-(iodomethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCFYZMYRPRRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CI)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90523319 | |
| Record name | 1-Chloro-2-(iodomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90523319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(iodomethyl)benzene | |
CAS RN |
70450-40-7 | |
| Record name | 1-Chloro-2-(iodomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90523319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-(iodomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

